molecular formula C12H19N3O3 B11866494 tert-Butyl 3-(hydroxymethyl)-6,7-dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carboxylate CAS No. 1260876-41-2

tert-Butyl 3-(hydroxymethyl)-6,7-dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carboxylate

Cat. No.: B11866494
CAS No.: 1260876-41-2
M. Wt: 253.30 g/mol
InChI Key: MOIUIWRCMPEHAE-UHFFFAOYSA-N
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Description

tert-Butyl 3-(hydroxymethyl)-6,7-dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carboxylate is a complex organic compound that belongs to the class of pyrazolopyrimidines

Preparation Methods

The synthesis of tert-Butyl 3-(hydroxymethyl)-6,7-dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to achieve the desired product with high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and efficiency.

Chemical Reactions Analysis

tert-Butyl 3-(hydroxymethyl)-6,7-dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where functional groups in the compound are replaced by other nucleophiles.

    Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Scientific Research Applications

tert-Butyl 3-(hydroxymethyl)-6,7-dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new therapeutic agents.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific properties.

    Biological Studies: Researchers investigate its interactions with biological molecules to understand its potential biological activities.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(hydroxymethyl)-6,7-dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

tert-Butyl 3-(hydroxymethyl)-6,7-dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carboxylate can be compared with other pyrazolopyrimidine derivatives. Similar compounds include:

    tert-Butyl 3-(hydroxymethyl)-4-methylphenylcarbamate: This compound shares some structural similarities but differs in its functional groups and overall reactivity.

    3,5-Di-tert-butyl-4-hydroxybenzaldehyde: Although structurally different, it is another compound with tert-butyl groups and hydroxyl functionalities, making it a point of comparison in terms of reactivity and applications.

Properties

CAS No.

1260876-41-2

Molecular Formula

C12H19N3O3

Molecular Weight

253.30 g/mol

IUPAC Name

tert-butyl 3-(hydroxymethyl)-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidine-4-carboxylate

InChI

InChI=1S/C12H19N3O3/c1-12(2,3)18-11(17)14-5-4-6-15-10(14)9(8-16)7-13-15/h7,16H,4-6,8H2,1-3H3

InChI Key

MOIUIWRCMPEHAE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCN2C1=C(C=N2)CO

Origin of Product

United States

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